1-Amino-7-isoquinolinemethanamine

Descripción general

Descripción

1-Amino-7-isoquinolinemethanamine is an organic compound with the molecular formula C10H11N3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by the presence of an amino group attached to the isoquinoline ring, making it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

The synthesis of 1-Amino-7-isoquinolinemethanamine can be achieved through several routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach is the Skraup synthesis, which starts from aniline and an aldehyde or ketone, followed by cyclization to hydroquinoline and subsequent oxidation to isoquinoline . These methods provide efficient and scalable routes for the production of this compound.

Análisis De Reacciones Químicas

1-Amino-7-isoquinolinemethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions are often valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

Aplicaciones Científicas De Investigación

1-Amino-7-isoquinolinemethanamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1-Amino-7-isoquinolinemethanamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating enzyme activity. Additionally, it may interact with receptors and ion channels, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

1-Amino-7-isoquinolinemethanamine can be compared with other isoquinoline derivatives, such as:

1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties and use in the treatment of neurodegenerative disorders.

Quinoline: Widely used in the synthesis of antimalarial drugs and other pharmaceuticals.

Benzo[b]pyridine: Another name for quinoline, highlighting its structural similarity to isoquinoline.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-Amino-7-isoquinolinemethanamine, also known by its chemical identifier 215454-26-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound’s biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

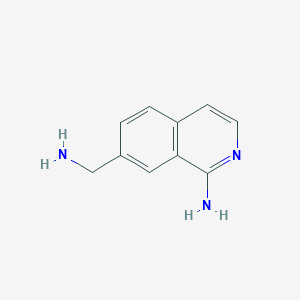

This compound features an isoquinoline core structure, which is known for its presence in various bioactive compounds. The structural formula can be represented as follows:

This compound is characterized by the presence of an amino group at the 1-position and a methanamine group at the 7-position of the isoquinoline ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential to inhibit certain enzymes, which may play a role in metabolic pathways relevant to disease states.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways that are critical in neurological functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, yielding promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. For example:

- Cytokine Reduction : The compound significantly decreased levels of TNF-alpha and IL-6 in activated macrophages.

This anti-inflammatory activity positions it as a candidate for treating inflammatory diseases.

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound led to a reduction in neuronal apoptosis and improved cognitive function in animal models of Alzheimer’s disease.

- Cancer Research : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation in vitro. A notable case involved its effect on breast cancer cell lines, where it induced apoptosis and cell cycle arrest.

Propiedades

IUPAC Name |

7-(aminomethyl)isoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXVXXUGDMGQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.